molecular formula C25H21NO4 B2576308 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-4-carbox+ CAS No. 1515608-64-6

1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-4-carbox+

Cat. No.: B2576308
CAS No.: 1515608-64-6
M. Wt: 399.446
InChI Key: YPWNGLHJGLVSTI-UHFFFAOYSA-N
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Description

1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-4-carbox is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a tetrahydroquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-4-carbox typically involves the protection of the amine group of tetrahydroquinoline with the Fmoc group. This can be achieved through a reaction with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle the protection and deprotection steps efficiently. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-4-carbox undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into various tetrahydroquinoline derivatives.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions typically involve nucleophiles like amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can be further utilized in synthetic chemistry and pharmaceutical applications.

Scientific Research Applications

1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-4-carbox has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-4-carbox involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process, preventing unwanted side reactions. The protected amine can then be selectively deprotected under mild conditions, allowing for the sequential addition of amino acids to form peptides. The molecular targets and pathways involved include the interaction with various enzymes and receptors during the synthesis and application processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid
  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
  • 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]amino-4-oxocyclohexanecarboxylic acid

Uniqueness

1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,2,3,4-tetrahydroquinoline-4-carbox is unique due to its tetrahydroquinoline core, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of heterocyclic compounds and peptides, where the stability and reactivity of the protecting group are crucial.

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-2H-quinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4/c27-24(28)21-13-14-26(23-12-6-5-11-20(21)23)25(29)30-15-22-18-9-3-1-7-16(18)17-8-2-4-10-19(17)22/h1-12,21-22H,13-15H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPWNGLHJGLVSTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C2C1C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1515608-64-6
Record name 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
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